
N-(adamantan-1-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(金刚烷-1-基)-2,3-二氢-1,4-苯并二噁英-6-磺酰胺是一种复杂的 有机化合物,它结合了金刚烷、苯并二噁英和磺酰胺的结构特征
准备方法
合成路线和反应条件
N-(金刚烷-1-基)-2,3-二氢-1,4-苯并二噁英-6-磺酰胺的合成通常涉及多个步骤:
金刚烷衍生物的形成: 金刚烷首先被官能化,引入一个反应性基团,例如胺或卤化物。
苯并二噁英环的形成: 苯并二噁英部分是通过一系列反应合成的,这些反应涉及适当前体的环化。
磺酰胺的形成: 最后一步涉及在磺酰氯存在下,金刚烷衍生物与苯并二噁英化合物反应,形成磺酰胺键。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用催化剂,控制反应条件(温度、压力、pH值)以及重结晶或色谱等纯化技术。
化学反应分析
反应类型
N-(金刚烷-1-基)-2,3-二氢-1,4-苯并二噁英-6-磺酰胺可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化,引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变化合物的氧化态,这可能会改变其反应性和性质。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO₄) 和三氧化铬 (CrO₃)。
还原: 通常使用锂铝氢化物 (LiAlH₄) 或硼氢化钠 (NaBH₄) 等还原剂。
取代: 在碱存在下,可以使用卤代烷或酰氯等试剂促进取代反应。
主要产物
这些反应的主要产物取决于所用试剂和具体条件。例如,氧化可能会产生羟基化衍生物,而取代可能会引入各种烷基或酰基。
科学研究应用
化学
在化学领域,N-(金刚烷-1-基)-2,3-二氢-1,4-苯并二噁英-6-磺酰胺被用作合成更复杂分子的构建块。其独特的结构允许探索新的反应途径和开发新型化合物。
生物学
在生物学研究中,这种化合物可用于研究小分子与生物大分子之间的相互作用。其结构特征使其成为研究酶活性以及蛋白质-配体相互作用的有效探针。
医学
在医学上,N-(金刚烷-1-基)-2,3-二氢-1,4-苯并二噁英-6-磺酰胺具有作为药物候选者的潜在应用。其磺酰胺基团以其抗菌特性而闻名,而金刚烷部分可以增强该化合物的稳定性和生物利用度。
工业
在工业领域,该化合物可用于开发具有特定特性的新材料,例如提高热稳定性或独特的电子特性。
作用机制
N-(金刚烷-1-基)-2,3-二氢-1,4-苯并二噁英-6-磺酰胺发挥作用的机制取决于其具体的应用。例如,在药物化学中,该化合物可能通过与细菌酶的活性位点结合来抑制细菌酶,从而阻止细菌合成必需的蛋白质。金刚烷部分可以增强该化合物穿透细胞膜的能力,从而提高其功效。
相似化合物的比较
类似化合物
N-(金刚烷-1-基)-苯甲酰胺: 结构相似,但缺少苯并二噁英和磺酰胺基团。
2,3-二氢-1,4-苯并二噁英-6-磺酰胺: 缺少金刚烷部分。
金刚烷-1-磺酰胺: 包含金刚烷和磺酰胺基团,但缺少苯并二噁英环。
独特之处
N-(金刚烷-1-基)-2,3-二氢-1,4-苯并二噁英-6-磺酰胺由于其三个独特结构特征的组合而独一无二。这种组合赋予了独特的化学性质,例如增强的稳定性和特定的反应性,使其成为各种应用的宝贵化合物。
通过了解N-(金刚烷-1-基)-2,3-二氢-1,4-苯并二噁英-6-磺酰胺的合成、反应、应用和机制,研究人员可以更好地利用这种化合物进行研究,从而带来新的发现和创新。
属性
分子式 |
C18H23NO4S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
N-(1-adamantyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C18H23NO4S/c20-24(21,15-1-2-16-17(8-15)23-4-3-22-16)19-18-9-12-5-13(10-18)7-14(6-12)11-18/h1-2,8,12-14,19H,3-7,9-11H2 |
InChI 键 |
ACTRGHGATIUEDJ-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-dione](/img/structure/B12136173.png)
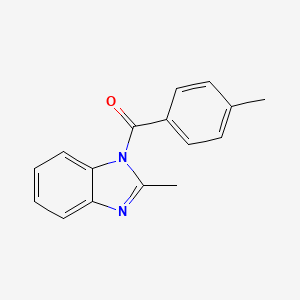
![2-{[4-amino-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide](/img/structure/B12136191.png)
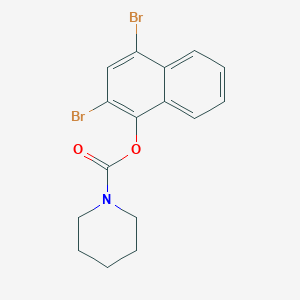
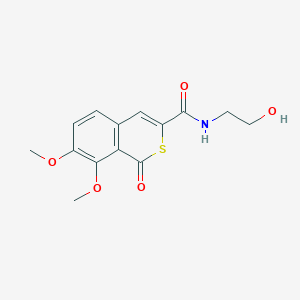
![2-{4-methyl-5-[(naphthalen-1-ylmethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12136209.png)

![1-[3-(dimethylamino)propyl]-5-(3-ethoxyphenyl)-4-(furan-2-ylcarbonyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12136221.png)
![1-Phenyl-2-{[5-(phenylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12136224.png)
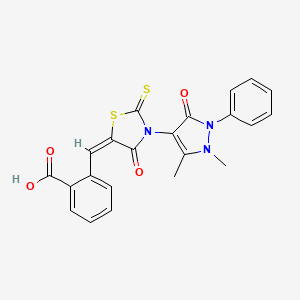
![3-Thiazolidineacetic acid, 5-[(2E)-2-methyl-3-phenyl-2-propen-1-ylidene]-4-oxo-2-thioxo-, propyl ester, (5Z)-](/img/structure/B12136232.png)
![N-[4-(2,6-Dimethyl-pyrimidin-4-ylsulfamoyl)-phenyl]-2-m-tolyloxy-acetamide](/img/structure/B12136239.png)
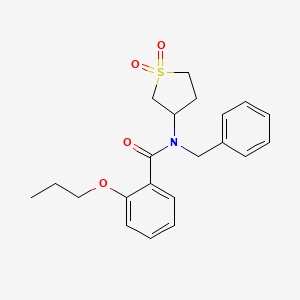
![(5Z)-2-[(2-chlorophenyl)amino]-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12136255.png)
